molecular formula C8H15ClN2O2 B13605025 1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride

1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride

Cat. No.: B13605025
M. Wt: 206.67 g/mol
InChI Key: NFABMMBBQPLEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an aminoethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride typically involves the reaction of 3,3-dimethylpyrrolidine-2,5-dione with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development and as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride include:

  • 1-(2-Aminoethyl)pyrrolidine-2,5-dione
  • 3,3-Dimethylpyrrolidine-2,5-dione
  • 1-(2-Aminoethyl)-3-methylpyrrolidine-2,5-dione

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both aminoethyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

1-(2-aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione;hydrochloride

InChI

InChI=1S/C8H14N2O2.ClH/c1-8(2)5-6(11)10(4-3-9)7(8)12;/h3-5,9H2,1-2H3;1H

InChI Key

NFABMMBBQPLEJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)CCN)C.Cl

Origin of Product

United States

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